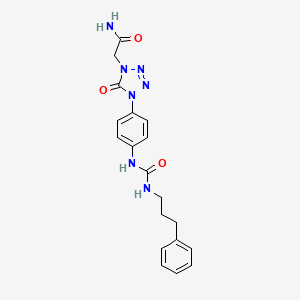

2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

This compound features a 1,4-dihydrotetrazole core substituted with a 4-(3-(3-phenylpropyl)ureido)phenyl group at position 4 and an acetamide moiety at position 2. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts electron-withdrawing properties and metabolic stability. The acetamide side chain may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

2-[5-oxo-4-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3/c20-17(27)13-25-19(29)26(24-23-25)16-10-8-15(9-11-16)22-18(28)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H2,20,27)(H2,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQUIQBLTVAGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Tetrazole derivatives, including this compound, are known to exhibit a range of biological activities. The following mechanisms have been proposed based on existing literature:

- Antimicrobial Activity : Some tetrazole derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of the ureido moiety enhances the interaction with bacterial cell walls, leading to increased permeability and cell death.

- Anticancer Properties : Research indicates that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways related to cancer proliferation is under investigation.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated various tetrazole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Similar Tetrazole Derivative | 32 | Escherichia coli |

Study 2: Anticancer Activity

In a recent study published in Frontiers in Pharmacology, researchers investigated the anticancer effects of several tetrazole derivatives on human cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments suggest moderate bioavailability with rapid metabolism in liver microsomes. Toxicological evaluations indicate low acute toxicity; however, long-term studies are necessary to ascertain chronic effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar tetrazole derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values in the micromolar range. The specific mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .

Pharmacological Applications

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It was found to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Study : In a study on rheumatoid arthritis models, administration of this compound reduced the levels of TNF-alpha and IL-6, leading to decreased joint swelling and pain . These findings highlight its potential as a therapeutic agent for inflammatory diseases.

Biochemical Research

Enzyme Inhibition Studies

2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain kinases implicated in cancer metabolism.

Data Table: Enzyme Inhibition Activity

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

- Compound from : A derivative containing a 4,5-dihydro-1H-tetrazol-5-yl group linked to a coumarin-pyrazole hybrid structure. Unlike the target compound, this analogue replaces the acetamide with a carbothioamide group and introduces a coumarin moiety. The coumarin system may enhance fluorescence properties, while the tetrazole ring retains metabolic stability.

Thiadiazole-Tetrazole Hybrid () :

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid integrate tetrazole with β-lactam antibiotics. The β-lactam ring confers antibacterial activity, while the tetrazole-acetamide group mimics the target compound’s side chain. However, the thiadiazole substituent introduces sulfur-based reactivity, differing from the phenylpropyl ureido group’s steric bulk .

Ureido-Linked Analogues

- Triazine-Ureido Derivatives (): N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide replaces the tetrazole with a triazine core. The triazine’s planar structure and morpholino groups improve solubility but reduce ring strain compared to tetrazole.

- Thiazole-Ureido Compounds (): Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) features a thiazole ring instead of tetrazole. The trifluoromethylphenyl ureido group introduces strong electron-withdrawing effects, contrasting with the target’s phenylpropyl group, which offers greater conformational flexibility .

EGFR-Targeting Analogues ()

- Compound 8b (IC50 = 14.8 nM): This quinazoline derivative (4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide) shares a ureido group and carboxamide side chain with the target compound. The quinazoline core targets EGFR kinase, while the tetrazole in the target compound may favor interactions with zinc-containing enzymes (e.g., angiotensin-converting enzyme). The fluorinated aryl group in 8b enhances binding affinity but reduces solubility compared to the phenylpropyl group .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(5-oxo-4-(4-(3-(3-phenylpropyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide, and how can experimental efficiency be improved?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including urea linkage formation and tetrazole ring cyclization. A reflux-based approach with acetic acid as a solvent (similar to thiazole derivative syntheses in ) is recommended. To enhance efficiency, employ statistical Design of Experiments (DOE) to optimize variables (e.g., temperature, stoichiometry) and reduce trial-and-error iterations . Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions before lab validation, as demonstrated in ICReDD’s workflow .

Q. How should researchers approach the characterization of this compound’s structural and purity profile?

- Methodological Answer : Combine spectroscopic techniques (NMR for urea/tetrazole functional groups, HRMS for molecular weight confirmation) with chromatographic methods (HPLC with UV detection for purity assessment). For analogs like thiazole derivatives, highlights the use of recrystallization (DMF/acetic acid) to isolate pure crystalline products, which can be adapted here. Stability-indicating assays (e.g., thermal stress testing via TGA) are critical for validating storage conditions .

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify transition states, aligning with ICReDD’s quantum chemical frameworks . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors, leveraging the tetrazole moiety’s known role in hydrogen bonding (as seen in ’s thiazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity data across experimental replicates?

- Methodological Answer : Apply systematic root-cause analysis:

- Step 1 : Verify reagent quality (e.g., anhydrous conditions for urea formation).

- Step 2 : Use DOE to identify critical factors (e.g., moisture sensitivity, catalyst aging) .

- Step 3 : Cross-validate with computational models (e.g., reaction kinetics simulations) to isolate discrepancies .

- Step 4 : Implement in-line analytics (e.g., FTIR monitoring) for real-time reaction tracking .

Q. What methodologies are recommended for optimizing reaction conditions to maximize yield while minimizing side products?

- Methodological Answer :

- Hybrid Approach : Combine computational reaction path searches (to predict competing pathways) with response surface methodology (RSM) for empirical optimization .

- Case Study : For tetrazole analogs, highlights the importance of controlling thiourea intermediate stability during cyclization. Use low-temperature quenching to suppress byproduct formation.

Q. What strategies ensure the compound’s stability during long-term storage for pharmacological assays?

- Methodological Answer :

- Storage Conditions : Store at -20°C under nitrogen, as moisture and oxygen can degrade tetrazole rings (see ’s stability disclaimer).

- Analytical Validation : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to track degradation products .

- Formulation : Consider lyophilization with cryoprotectants (e.g., trehalose) for aqueous-sensitive intermediates .

Q. How can researchers evaluate the compound’s biological activity while addressing assay variability?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity. For example, notes thiazole derivatives’ antiviral activity, suggesting similar protocols for tetrazole-based compounds.

- Data Normalization : Include internal controls (e.g., reference inhibitors) and use Z’-factor statistical validation to minimize false positives .

- In Silico Screening : Prioritize targets via cheminformatics tools (e.g., SwissTargetPrediction) to reduce experimental workload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.